molecular formula C5H11N3O3 B084519 ethyl N-(methylcarbamoylamino)carbamate CAS No. 13482-66-1

ethyl N-(methylcarbamoylamino)carbamate

Cat. No.: B084519
CAS No.: 13482-66-1
M. Wt: 161.16 g/mol
InChI Key: MPAVAJIEMAZADI-UHFFFAOYSA-N
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Description

Ethyl N-(methylcarbamoylamino)carbamate is a chemical compound with the molecular formula C5H11N3O3 and a molecular weight of 161.16 g/mol. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(methylcarbamoylamino)carbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with methylamine to form ethyl N-methylcarbamate, which is then reacted with phosgene to produce this compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(methylcarbamoylamino)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(methylcarbamoylamino)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying carbamate-based drugs.

    Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(methylcarbamoylamino)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by forming stable carbamate esters, which can inhibit enzyme activity or alter protein function. The pathways involved include the formation of carbamate-protein adducts and the subsequent inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the methylcarbamoylamino group.

    Methyl carbamate: Contains a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl N-(methylcarbamoylamino)carbamate is unique due to its specific structure, which includes both ethyl and methylcarbamoylamino groups. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbamate compounds .

Properties

IUPAC Name

ethyl N-(methylcarbamoylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAVAJIEMAZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340951
Record name ST51038342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-66-1
Record name ST51038342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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